N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide
Overview
Description
The compound seems to be a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . It appears to have a bromophenyl group, a thiazolyl group, and a methylphenoxy group attached to a butanamide backbone .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and antiproliferative activities . Another related compound, 4-(4-Bromophenyl)-thiazol-2-amine derivatives, was also synthesized and its molecular structures were confirmed by physicochemical and spectral characteristics .Future Directions
While specific future directions for this compound were not found, research is now focused towards new antimicrobial agents with expansion of bioactivity of existing drugs and also with novel target so as to address the problem of resistance . In this era, cancer remains as one of the most serious clinical problems and the second primary cause of deaths worldwide . Therefore, novel chemical therapeutic drugs could be designed for treatment of cancer .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and antiproliferative activities . These compounds often target key proteins or enzymes in microbial organisms or cancer cells, disrupting their normal functions and leading to cell death .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the normal functioning of the cells . This interaction often results in the inhibition of essential biochemical processes, leading to cell death .
Biochemical Pathways
Similar compounds have been shown to disrupt various biochemical pathways in microbial organisms and cancer cells . These disruptions often lead to cell death, as the cells are unable to carry out essential functions .
Result of Action
Similar compounds have been shown to have promising antimicrobial and antiproliferative activities . These compounds often lead to cell death in microbial organisms and cancer cells .
Biochemical Analysis
Biochemical Properties
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antimicrobial activity by inhibiting the biosynthesis of bacterial lipids, thereby disrupting the integrity of bacterial cell membranes . Additionally, it has been found to interact with estrogen receptor-positive human breast adenocarcinoma cancer cell lines, indicating its potential as an anticancer agent . The compound’s interactions with these biomolecules are primarily mediated through its thiazole ring, which facilitates binding to specific active sites on the target proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For example, it can modulate the expression of genes associated with these pathways, leading to altered cellular metabolism and reduced tumor growth . Furthermore, its antimicrobial properties extend to both Gram-positive and Gram-negative bacteria, where it disrupts cellular processes essential for bacterial survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and thereby disrupting normal cellular functions . For instance, its interaction with bacterial enzymes involved in lipid biosynthesis leads to the inhibition of cell membrane formation . In cancer cells, it binds to estrogen receptors, blocking the signaling pathways that promote cell proliferation . Additionally, the compound can induce changes in gene expression, further contributing to its anticancer and antimicrobial effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied extensively in laboratory settings. Over time, the compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . In in vitro studies, the compound has shown sustained antimicrobial and anticancer effects over extended periods, indicating its potential for long-term therapeutic use . In vivo studies have also demonstrated its efficacy in maintaining cellular function and inhibiting tumor growth over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activity without causing adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound is primarily metabolized in the liver, where it undergoes biotransformation to form various metabolites . These metabolites are then excreted through the kidneys . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in lipid and protein biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound is distributed to various cellular compartments, where it exerts its biological effects . Its localization and accumulation within specific tissues, such as the liver and kidneys, have been observed, indicating its potential for targeted therapeutic use .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles . This subcellular localization is essential for its ability to modulate gene expression and disrupt cellular processes .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-14-5-2-3-6-18(14)25-12-4-7-19(24)23-20-22-17(13-26-20)15-8-10-16(21)11-9-15/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMCJSRBMVWDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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